Kojibiose is a rare disaccharide with the chemical formula C12H22O11. It is a naturally occurring sugar, first isolated from honey in the 1950s. [] Kojibiose is classified as a reducing disaccharide, as it contains a free anomeric carbon. []
Kojibiose consists of two glucose molecules linked by an α-1,2-glycosidic bond. This unique linkage distinguishes it from other common disaccharides like maltose (α-1,4-linkage) and isomaltose (α-1,6-linkage). [, , ] This structural difference contributes to its slow fermentation by oral bacteria, suggesting potential as a low-cariogenic sugar substitute. [, , , ]
Kojibiose, scientifically known as 2-O-α-D-Glucopyranosyl-D-Glucose, is a disaccharide composed of two glucose units linked by an α-1,2-glycosidic bond. It is primarily found in fermented products such as sake and is produced during the fermentation of starch by certain fungi and bacteria. Kojibiose is recognized for its unique properties and potential applications in food and pharmaceutical industries.
Kojibiose is typically isolated from koji mold (Aspergillus oryzae) and other microbial sources. It can also be synthesized enzymatically using specific enzymes such as sucrose phosphorylase from various bacterial strains, including Bacillus subtilis and Leuconostoc mesenteroides . The compound has been studied for its role in fermentation processes and its potential health benefits.
Kojibiose belongs to the class of oligosaccharides, specifically categorized as a glucoside due to its structure comprising glucose units. It is classified under glycosides because of the glycosidic bond connecting the monosaccharide units.
The synthesis of kojibiose can be achieved through various methods:
The enzymatic synthesis often requires specific pH and temperature conditions to optimize enzyme activity. For instance, reactions may be conducted at pH levels ranging from 6 to 7 and temperatures around 30-37°C for optimal enzyme performance .
Kojibiose participates in several chemical reactions:
The hydrolysis reaction typically follows first-order kinetics, where the rate depends on the concentration of kojibiose and the catalytic agent used (acid or enzyme). The reaction conditions (temperature, pH) significantly influence the reaction rates and yields.
Kojibiose acts primarily as a substrate for specific glycoside hydrolases that facilitate its breakdown into simpler sugars. The mechanism involves binding of the enzyme to the substrate, followed by cleavage of the glycosidic bond through nucleophilic attack by water or phosphate groups.
Studies indicate that specific amino acid residues within the active site of these enzymes are crucial for substrate recognition and catalysis, influencing the efficiency of kojibiose utilization in various biochemical pathways .
Relevant analyses indicate that kojibiose exhibits reducing properties, which can be quantified using standard assays such as Fehling's solution tests .
Kojibiose has several scientific uses:
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